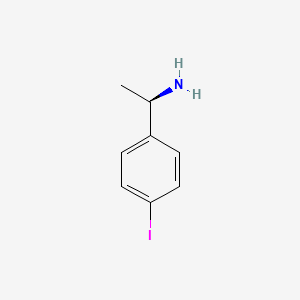

(1R)-1-(4-iodophenyl)ethanamine

Description

BenchChem offers high-quality (1R)-1-(4-iodophenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(4-iodophenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-iodophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCLTOJXMUXWQW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of (1R)-1-(4-iodophenyl)ethanamine: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the chiral amine, (1R)-1-(4-iodophenyl)ethanamine. This compound is of significant interest in synthetic chemistry and drug development, making its unambiguous structural confirmation paramount. This document is intended for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for molecular characterization. The following sections detail the predicted spectral features and provide the underlying principles for their interpretation, grounded in established spectroscopic theory and data from analogous structures.

Introduction

(1R)-1-(4-iodophenyl)ethanamine is a primary amine containing a stereocenter and a para-substituted iodophenyl group. Its molecular structure dictates a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques. Understanding the expected data from ¹H NMR, ¹³C NMR, IR, and MS is crucial for confirming its identity, assessing its purity, and elucidating its structure in various chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] For (1R)-1-(4-iodophenyl)ethanamine, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet | 2H | Ar-H (ortho to I) |

| ~7.10 | Doublet | 2H | Ar-H (ortho to CH(NH₂)) |

| ~4.15 | Quartet | 1H | CH (NH₂) |

| ~1.60 | Broad Singlet | 2H | NH₂ |

| ~1.35 | Doublet | 3H | CH₃ |

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of (1R)-1-(4-iodophenyl)ethanamine in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key features:

-

Aromatic Protons: The para-substituted benzene ring is expected to show two doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing iodine atom are deshielded and appear at a lower field (~7.65 ppm) compared to the protons ortho to the ethylamine group (~7.10 ppm).

-

Methine Proton: The proton on the chiral carbon (CH) is adjacent to both the aromatic ring and the methyl group, resulting in a quartet at approximately 4.15 ppm due to coupling with the three methyl protons.

-

Amine Protons: The two protons of the primary amine (NH₂) typically appear as a broad singlet around 1.60 ppm.[3] The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of this peak can be highly variable depending on the solvent, concentration, and temperature.

-

Methyl Protons: The three protons of the methyl group (CH₃) are coupled to the methine proton, resulting in a doublet at approximately 1.35 ppm.

Experimental Workflow for ¹H NMR

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Ar-C -CH(NH₂) |

| ~137 | Ar-C -H (ortho to I) |

| ~128 | Ar-C -H (ortho to CH(NH₂)) |

| ~92 | Ar-C -I |

| ~51 | C H(NH₂) |

| ~25 | C H₃ |

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. This results in each unique carbon appearing as a singlet. A larger number of scans is generally necessary.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and referencing.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR:

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the para-substitution. The carbon attached to the iodine (C-I) will be shifted to a relatively upfield position (~92 ppm) due to the heavy atom effect. The carbon bearing the ethylamine group will be at the most downfield position among the aromatic carbons (~148 ppm). The two protonated aromatic carbons will appear in the typical aromatic region (~128 and ~137 ppm).

-

Aliphatic Carbons: The chiral methine carbon (CH) is expected around 51 ppm, and the methyl carbon (CH₃) will be found in the upfield region at approximately 25 ppm.

Experimental Workflow for ¹³C NMR

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data (Neat or KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3280 | Medium, two bands | N-H stretch (primary amine) |

| 3080 - 3020 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Medium | N-H bend (scissoring) |

| 1580, 1480 | Medium-Strong | Aromatic C=C stretch |

| 1250 - 1020 | Medium | C-N stretch |

| ~820 | Strong | para-disubstituted C-H bend (out-of-plane) |

| ~500 | Medium | C-I stretch |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Press the sample against the crystal to ensure good contact. Acquire the spectrum using an FTIR spectrometer. A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

Interpretation of the IR Spectrum

The IR spectrum of (1R)-1-(4-iodophenyl)ethanamine is expected to show characteristic absorption bands:

-

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the 3380-3280 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches.[3][4] A medium intensity N-H bending (scissoring) vibration should be visible around 1620-1580 cm⁻¹.[4]

-

C-H Vibrations: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[5] A strong out-of-plane bending vibration around 820 cm⁻¹ is indicative of para-disubstitution on the benzene ring.

-

C=C and C-N Vibrations: Aromatic C=C stretching bands are expected around 1580 and 1480 cm⁻¹. The C-N stretching vibration will likely appear in the 1250-1020 cm⁻¹ region.[3]

-

C-I Vibration: The C-I stretching frequency is expected to be in the low-frequency region, around 500 cm⁻¹.

Experimental Workflow for ATR-IR Spectroscopy

Caption: Workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 247 | Medium | [M]⁺˙ (Molecular Ion) |

| 232 | High | [M - CH₃]⁺ |

| 120 | Low | [C₈H₁₀N]⁺ |

| 105 | Low | [C₇H₇N]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of (1R)-1-(4-iodophenyl)ethanamine is expected to show:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) should be observed at an m/z of 247, corresponding to the molecular weight of the compound (C₈H₁₀IN).[6] The presence of one nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.[3]

-

Fragmentation Pattern: The most prominent fragmentation pathway for amines is typically alpha-cleavage.[3] For this molecule, the most stable fragment would result from the loss of a methyl radical (•CH₃) to form a resonance-stabilized iminium cation at m/z 232. This is expected to be the base peak. Other fragments may arise from cleavage of the C-I bond or rearrangements of the aromatic ring.

Experimental Workflow for EI-MS

Caption: Workflow for EI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of (1R)-1-(4-iodophenyl)ethanamine. By correlating the expected data from ¹H NMR, ¹³C NMR, IR, and MS with the known molecular structure, researchers can confidently verify the identity and purity of this important chemical entity. The provided protocols and interpretations serve as a valuable resource for scientists engaged in synthetic chemistry and pharmaceutical development, ensuring the integrity of their research through rigorous analytical validation.

References

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72869, 1-(4-Iodophenyl)ethan-1-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15930770, (1R)-1-(4-iodophenyl)ethanamine. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Wolf, C., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7755-7762. [Link]

-

PubMed. (2011, December 5). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. Retrieved from [Link]

-

Environmental Science & Technology. (2023). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

-

University of Victoria. (n.d.). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Retrieved from [Link]

-

Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

-

Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jchps.com [jchps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. (1R)-1-(4-iodophenyl)ethanamine | C8H10IN | CID 15930770 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety, handling, and storage of (1R)-1-(4-iodophenyl)ethanamine

An In-depth Technical Guide to the Safe Handling, Storage, and Management of (1R)-1-(4-iodophenyl)ethanamine

Authored by: A Senior Application Scientist

Introduction: (1R)-1-(4-iodophenyl)ethanamine is a chiral aromatic amine of significant interest to the pharmaceutical and agrochemical industries. As a key chiral building block, its stereospecific structure is leveraged in the synthesis of complex, biologically active molecules where enantiomeric purity is critical for efficacy and safety[1]. The presence of an iodo- group on the phenyl ring provides a reactive site for further functionalization, particularly in cross-coupling reactions. However, the same structural features that make this compound valuable—the aromatic amine group and the halogen substituent—also necessitate a rigorous and scientifically grounded approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, moving beyond a simple recitation of rules to explain the causality behind each safety protocol. By fostering a deep understanding of the compound's chemical nature, we aim to build a self-validating system of safety and best practices.

Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the inherent hazards of (1R)-1-(4-iodophenyl)ethanamine is the foundation of safe laboratory practice. While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally analogous compounds, such as its bromo- and chloro-analogs and its (S)-enantiomer, provide a strong basis for a conservative and prudent risk assessment[2][3][4]. Aromatic amines as a class can pose significant health risks, including skin and respiratory irritation, and potential for more severe systemic effects[5].

1.1 GHS Hazard Profile & Chemical Rationale

Based on data from analogous compounds, (1R)-1-(4-iodophenyl)ethanamine should be treated as a hazardous substance with the following classifications:

-

Skin Corrosion/Irritation (Category 1B/2): Aromatic amines can be highly corrosive or irritating to the skin. Prolonged contact can lead to chemical burns and dermatitis[2]. The basicity of the amine group can disrupt the skin's acid mantle, while the overall molecule can penetrate dermal layers.

-

Serious Eye Damage/Irritation (Category 1/2A): Direct contact with the eyes is likely to cause severe irritation or irreversible damage[2][6]. The corrosivity of amines can rapidly damage the delicate tissues of the cornea.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the nose, throat, and lungs[6].

-

Acute Toxicity, Oral (Category 4): Ingestion may be harmful[7].

It is imperative to assume the highest level of hazard indicated by related compounds, treating the substance as corrosive until proven otherwise.

1.2 Physicochemical and Reactivity Hazards

The chemical structure informs its primary reactivity and stability concerns:

-

Air and Light Sensitivity: Chiral amines and halogenated aromatic compounds can be sensitive to air and light. Oxidation of the amine can occur, and the carbon-iodine bond can be susceptible to light-induced degradation. This degradation not only reduces the purity of the material but can also form unknown, potentially more hazardous byproducts[3][8].

-

Incompatibility: As a basic amine, it will react exothermically with acids. It is also incompatible with strong oxidizing agents, which can lead to vigorous and potentially explosive reactions[3].

Summary of Chemical and Safety Data

| Property | Value | Source |

| Chemical Name | (1R)-1-(4-iodophenyl)ethanamine | - |

| Synonyms | (R)-4-Iodo-alpha-methylbenzylamine | - |

| CAS Number | 1246649-06-8 (for hydrochloride salt) | [9] |

| Molecular Formula | C₈H₁₀IN | [4] |

| Molecular Weight | 247.08 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid (based on analogs) | [10] |

| Primary Hazards | Corrosive, Causes severe skin burns and eye damage, May cause respiratory irritation, Harmful if swallowed. | [2][4] |

| Incompatibilities | Strong oxidizing agents, Acids. | [3] |

Laboratory Handling and Personal Protective Equipment (PPE)

All handling of (1R)-1-(4-iodophenyl)ethanamine must be predicated on the principle of minimizing exposure through all routes: inhalation, dermal contact, and ingestion[11].

2.1 Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and adding to reaction vessels, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to contain vapors and prevent inhalation exposure[12].

-

Safety Stations: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled[13]. Proximity is key; personnel must be able to reach them in under 10 seconds.

2.2 Personal Protective Equipment (PPE): A System for Personal Safety

The selection of PPE is not a matter of preference but a requirement dictated by the compound's corrosive and irritant nature.

-

Eye and Face Protection: Due to the risk of severe eye damage, standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 standards are required[14][15]. When handling quantities greater than a few milliliters or during any transfer operation where splashing is possible, a full-face shield must be worn in conjunction with goggles[16].

-

Hand Protection: Gloves are essential, but the correct material must be chosen. No single glove material is impervious to all chemicals indefinitely[16].

-

Primary Layer (Splash Protection): Nitrile gloves are suitable for incidental contact. However, they offer limited protection against prolonged exposure[15][17].

-

Secondary Layer (Extended Contact): For tasks involving larger volumes or a higher risk of direct contact, wearing a more robust glove, such as butyl or Viton®, over a nitrile glove (double-gloving) provides a higher level of protection[11][16].

-

Causality: The double-gloving technique provides a critical time buffer. If the outer glove is compromised, the inner glove still protects the skin while the user removes both and dons a new pair. Always inspect gloves for tears or pinholes before use and remove them without touching the outer surface with bare skin.

-

-

Body Protection: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement[15]. Long pants and closed-toe shoes made of a non-porous material are mandatory to protect the skin from potential spills[18]. For large-scale operations, a chemically resistant apron should be worn over the lab coat.

Experimental Workflow: Step-by-Step Handling Protocol

-

Preparation: Before retrieving the compound, ensure the fume hood is operational and uncluttered. Assemble all necessary glassware and reagents. Don all required PPE (goggles, face shield, lab coat, double gloves).

-

Retrieval: Remove the compound from its designated storage location (e.g., refrigerator). Allow the sealed container to equilibrate to room temperature inside the fume hood before opening to prevent condensation of atmospheric moisture into the compound.

-

Transfer: Conduct all transfers within the fume hood. Use appropriate tools like a glass pipette or syringe for liquid transfers. Avoid creating aerosols. If transferring a solid salt form, use a spatula and minimize dust creation.

-

Reaction Setup: Add the compound to the reaction vessel slowly. If the reaction is exothermic, ensure adequate cooling is in place before addition.

-

Post-Handling: Tightly seal the original container, wipe it down with a damp cloth (e.g., 70% ethanol), and return it to storage. Decontaminate any equipment that came into contact with the compound.

-

Glove Removal: Remove the outer glove first, turning it inside out. Then remove the inner glove using the same technique. Dispose of gloves in the designated solid chemical waste container.

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves[11].

Storage, Stability, and Incompatibility Management

Proper storage is critical for maintaining the chemical's purity and preventing the formation of hazardous degradation products[19].

3.1 Optimal Storage Conditions

-

Temperature: Store in a refrigerator at 2-8°C [4]. The cold temperature slows the rate of potential decomposition reactions.

-

Atmosphere: For long-term storage, the compound should be kept under an inert atmosphere, such as argon or nitrogen[3]. This is crucial to prevent oxidation and reaction with atmospheric moisture[8]. For bottles with a septum-sealed cap, use an inert gas line to create a positive pressure before withdrawing the liquid with a syringe.

-

Light: Protect from light by storing in an amber glass vial or by wrapping the container in aluminum foil. Store in a dark location such as a designated cabinet or refrigerator[8][20].

-

Container: Use a tightly sealed container made of appropriate, non-reactive material (e.g., glass). Ensure the cap liner is intact and provides a good seal.

3.2 Incompatibility

Segregation from incompatible materials is a cornerstone of safe chemical storage[19]. Storing (1R)-1-(4-iodophenyl)ethanamine with the following is a direct violation of safety protocols:

-

Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid): Violent acid-base neutralization reaction can occur, generating significant heat.

-

Strong Oxidizing Agents (e.g., Peroxides, Nitrates, Perchlorates): Can lead to vigorous, exothermic, and potentially explosive reactions[3].

-

Acid Anhydrides and Acid Chlorides: Can undergo vigorous acylation reactions.

Diagram: Chemical Incompatibility Chart

Caption: Incompatibility map for (1R)-1-(4-iodophenyl)ethanamine.

Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before an incident occurs[11].

4.1 Personnel Exposure

The immediate response is to decontaminate and seek medical attention.

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes in a safety shower[13][21]. Do not scrub or use neutralizing agents. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water at an eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing[13][21]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Call for emergency medical assistance[22].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the emergency responders.

4.2 Spill Management

-

Minor Spill (e.g., <100 mL, contained within a fume hood):

-

Alert personnel in the immediate area.

-

Ensure your PPE is adequate.

-

Contain the spill with an absorbent material suitable for amines (e.g., universal spill pads, vermiculite). Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable cleaning solution, followed by soap and water.

-

Report the incident to the lab supervisor.

-

-

Major Spill (e.g., outside a fume hood, >100 mL, or any spill you are not equipped or trained to handle):

-

Evacuate the immediate area.

-

Alert others and activate the nearest fire alarm if there is a fire or explosion risk.

-

Close the laboratory doors and prevent entry.

-

Call emergency services (e.g., 911) and the institution's Environmental Health & Safety (EHS) office[23].

-

Provide the name of the chemical, quantity spilled, location, and the SDS to the response team from a safe distance.

-

Diagram: Emergency Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

References

-

PubChem. 1-(4-Iodophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

-

ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]

-

New Mexico State University. Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

-

The University of Queensland. Chemical Storage Safety Guideline. Retrieved from [Link]

-

University of Florida. Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

-

University of Colorado Boulder. Protective Gear. Organic Chemistry. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Aminodiphenyl. Retrieved from [Link]

-

Saffron Chemicals. (2025). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved from [Link]

-

Princeton University. Chemical Spill Procedures. Environmental Health and Safety. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

University of California, Merced. Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]

-

California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet: m-Aminophenyl Tosylate. Retrieved from [Link]

-

Oreate. (2026). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Retrieved from [Link]

-

GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

-

J&K Scientific. (R)-1-(4-Iodophenyl)ethanamine hydrochloride. Retrieved from [Link]

-

Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from [Link]

-

University of Toronto. Chemical Spill Procedures. Environmental Health & Safety. Retrieved from [Link]

-

Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

-

Journal of Biomedical and Translational Research. Acute inhalation toxicity assessment of 2-{2-[2-(4-nonylphenoxy)ethoxy]ethoxy}ethan-1- ol in Sprague-Dawley rats. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. chemscene.com [chemscene.com]

- 5. nj.gov [nj.gov]

- 6. 1-(4-Iodophenyl)ethan-1-one | C8H7IO | CID 72869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. ossila.com [ossila.com]

- 9. jk-sci.com [jk-sci.com]

- 10. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study - Oreate AI Blog [oreateai.com]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. artsci.usu.edu [artsci.usu.edu]

- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 16. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]

- 17. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 18. csub.edu [csub.edu]

- 19. saffronchemicals.com [saffronchemicals.com]

- 20. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 21. safety.fsu.edu [safety.fsu.edu]

- 22. fishersci.com [fishersci.com]

- 23. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

Methodological & Application

Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of (1R)-1-(4-iodophenyl)ethanamine

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount, often dictating its biological activity, efficacy, and safety profile. Chiral amines, in particular, are crucial building blocks for a multitude of active pharmaceutical ingredients (APIs). The efficient separation of enantiomers from a racemic mixture, a process known as chiral resolution, is therefore a critical step. Among the various techniques available, fractional crystallization of diastereomeric salts stands out as a robust, scalable, and economically viable method.[1][2]

This technical guide provides a comprehensive framework for the chiral resolution of racemic 1-(4-iodophenyl)ethanamine via the formation of diastereomeric salts. The core principle of this method lies in the reaction of a racemic amine with an enantiomerically pure chiral resolving agent. This reaction yields a pair of diastereomeric salts which, unlike their enantiomeric precursors, possess distinct physical properties, most notably different solubilities.[3][4] This disparity in solubility is the cornerstone of their separation by fractional crystallization. The less soluble diastereomer preferentially crystallizes from a chosen solvent system, allowing for its isolation from the more soluble counterpart which remains in the mother liquor.[3][5] Subsequent treatment of the isolated salt liberates the desired enantiomerically enriched amine.

This document will delve into the theoretical underpinnings, provide detailed experimental protocols, and outline the necessary analytical techniques to ensure the successful resolution of (1R)-1-(4-iodophenyl)ethanamine.

Theoretical Framework: The Science of Diastereomeric Resolution

The separation of enantiomers is a persistent challenge because they share identical physical properties in an achiral environment. The strategy of diastereomeric salt formation circumvents this by introducing a second chiral center from a resolving agent.

Consider a racemic mixture of the amine, containing both (R)- and (S)-1-(4-iodophenyl)ethanamine. When this mixture is reacted with a single enantiomer of a chiral acid, for instance, (+)-tartaric acid, two diastereomeric salts are formed:

-

((R)-amine • (+)-acid)

-

((S)-amine • (+)-acid)

These two salts are not mirror images of each other and thus have different physical and chemical properties, including melting points, boiling points, and crucially, solubilities in various solvents.[6] The success of the resolution hinges on identifying a solvent system where the solubility difference between the two diastereomeric salts is maximized, allowing for the selective crystallization of one over the other.[7][8][9][10]

Several factors influence the efficiency of this process:

-

Choice of Resolving Agent: A variety of chiral acids are commercially available, such as tartaric acid derivatives, mandelic acid, and camphor sulfonic acid.[1][6] The selection of the optimal resolving agent is often empirical and requires screening.

-

Solvent System: The solvent plays a critical role in differentiating the solubilities of the diastereomeric salts.[4] A systematic screening of different solvents and solvent mixtures is essential.[4]

-

Temperature: Solubility is often temperature-dependent, and a controlled cooling profile can be used to induce crystallization of the less soluble salt.[4]

-

Stoichiometry: The molar ratio of the racemic amine to the resolving agent can significantly impact the yield and enantiomeric excess of the resolved product.[1][11]

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step guide for the fractional crystallization of diastereomeric salts of (1R)-1-(4-iodophenyl)ethanamine.

Materials and Equipment

Materials:

-

Racemic (±)-1-(4-iodophenyl)ethanamine

-

(+)-Tartaric acid (or other suitable chiral resolving agent)

-

Methanol

-

50% Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

Heating mantle or water bath

-

Büchner funnel and filter flask

-

Vacuum source

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware

Workflow Diagram

Caption: Workflow for the chiral resolution of (1R)-1-(4-iodophenyl)ethanamine.

Step-by-Step Protocol

2.3.1. Formation of Diastereomeric Salts

-

Dissolution of Resolving Agent: In an Erlenmeyer flask, dissolve a specific molar equivalent of the chiral resolving agent (e.g., (+)-tartaric acid) in a suitable solvent (e.g., methanol). The choice of solvent and its volume are critical and may require optimization.

-

Addition of Racemic Amine: To the stirred solution of the resolving agent, slowly add the racemic (±)-1-(4-iodophenyl)ethanamine. An exothermic reaction may occur.[12]

-

Heating for Complete Dissolution: Gently heat the mixture with stirring to ensure complete dissolution of all components.

2.3.2. Fractional Crystallization

-

Controlled Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, further cooling in an ice bath may be beneficial. The rate of cooling can influence crystal size and purity.

-

Crystallization: Allow the solution to stand undisturbed for a sufficient period (e.g., 24 hours) to facilitate the crystallization of the less soluble diastereomeric salt.[12]

-

Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[3][12]

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[12]

-

Drying: Dry the isolated crystals to a constant weight, for example, in a vacuum oven at a moderate temperature.

2.3.3. Liberation of the Enantiomerically Enriched Amine

-

Dissolution of the Salt: Suspend the dried diastereomeric salt crystals in water.[3]

-

Basification: With vigorous stirring, add a 50% sodium hydroxide solution dropwise until the salt is completely dissolved and the solution is strongly basic (pH > 12).[3][12] This step liberates the free amine from the tartrate salt.[3]

-

Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent such as dichloromethane or diethyl ether.[3][12] Perform the extraction multiple times to ensure complete recovery.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate. Decant or filter the dried solution and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 1-(4-iodophenyl)ethanamine.

Analytical Methods for Quality Control

To ensure the success of the resolution, it is crucial to determine the enantiomeric excess (ee) of the final product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers.[13] A chiral stationary phase is used to differentiate between the enantiomers, resulting in two separate peaks in the chromatogram. The enantiomeric excess can be calculated from the relative areas of these peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly in the presence of a chiral solvating agent or after derivatization with a chiral auxiliary (e.g., Mosher's acid), can be used to determine the enantiomeric excess.[14] The different chemical environments of the diastereomeric complexes or derivatives result in distinct signals in the NMR spectrum, allowing for their quantification.

Polarimetry

While less precise for determining high enantiomeric excesses, polarimetry can be a quick method to confirm the presence of an optically active product. The specific rotation of the resolved amine can be measured and compared to the literature value for the pure enantiomer.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| No Crystallization | Diastereomeric salts are too soluble in the chosen solvent. | - Screen for a less polar solvent or a solvent mixture. - Introduce an anti-solvent to reduce solubility.[4] - Increase the initial concentration of reactants.[4] |

| Oiling Out | Supersaturation is achieved too rapidly; poor solvent for the crystal lattice. | - Slow down the cooling rate. - Use a solvent mixture to fine-tune solubility. - Re-heat to dissolve the oil and then cool slowly, possibly with seeding.[4] |

| Low Enantiomeric Excess | Insufficient difference in solubility between diastereomers; co-precipitation. | - Screen for a different resolving agent or solvent system. - Perform recrystallization of the diastereomeric salt. - Optimize the stoichiometry of the resolving agent. |

| Low Yield | Significant solubility of the desired diastereomeric salt in the mother liquor. | - Optimize the crystallization temperature (lower temperature may increase yield). - Concentrate the mother liquor to recover more product. |

Conclusion

Fractional crystallization of diastereomeric salts is a time-tested and highly effective method for the chiral resolution of amines like 1-(4-iodophenyl)ethanamine. The success of this technique relies on a systematic approach to selecting the appropriate resolving agent and solvent system, as well as careful control over the crystallization conditions. By following the detailed protocols and utilizing the analytical methods outlined in this guide, researchers and drug development professionals can confidently and efficiently obtain the desired enantiomerically pure amine, a critical step in the synthesis of chiral molecules.

References

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. Unchained Labs.

- Resolution (Separation) of Enantiomers. (2022-07-11). Chemistry LibreTexts.

- Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. (2021-11-05). Journal of the American Chemical Society.

- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.

- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.

- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.

- Chiral Resolution Screening | Solid St

- Solubility of Diastereomer A and Diastereomer B in selected solvent system.

- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021-12-23).

- Strategies for chiral separation: from racemate to enantiomer.

- Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Benchchem.

- A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv

- overcoming solubility issues during diastereomeric salt crystalliz

- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale

- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI.

- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.

- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022-12-19). Royal Society of Chemistry.

- Racemic Mixtures and the Resolution of Enantiomers. (2024-07-30). Chemistry LibreTexts.

- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.

- Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation | Request PDF.

- Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl].

- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.

- Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties.

Sources

- 1. onyxipca.com [onyxipca.com]

- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. unchainedlabs.com [unchainedlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]

- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Application of (1R)-1-(4-iodophenyl)ethanamine in the Resolution of Chiral Carboxylic Acids: A Technical Guide

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the chirality of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is not merely a preference but often a regulatory necessity. Among the various methods to achieve enantiomeric purity, classical resolution via the formation of diastereomeric salts remains a robust, scalable, and economically viable strategy, particularly for chiral carboxylic acids.[1][2]

This application note provides a detailed technical guide on the use of (1R)-1-(4-iodophenyl)ethanamine as a chiral resolving agent for the separation of racemic carboxylic acids. We will delve into the mechanistic underpinnings of this resolution technique, provide a comprehensive experimental protocol, and discuss key considerations for process optimization. The presence of the iodine atom in the phenyl ring of the resolving agent can be advantageous for several reasons. It increases the molecular weight, which can influence crystal lattice energies. Furthermore, the iodine atom can serve as a heavy atom for X-ray crystallographic determination of the absolute configuration of the resolved carboxylic acid.

The Principle of Diastereomeric Salt Resolution

The fundamental principle of chiral resolution by diastereomeric salt formation lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which possess distinct physical properties such as solubility, melting point, and crystal structure.[1][2]

A racemic mixture of a carboxylic acid, denoted as (R/S)-Acid, is reacted with a single enantiomer of a chiral base, in this case, (1R)-1-(4-iodophenyl)ethanamine, denoted as (R)-Amine. This acid-base reaction yields a pair of diastereomeric salts: [(R)-Acid:(R)-Amine] and [(S)-Acid:(R)-Amine]. Due to their different three-dimensional arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. This disparity in solubility allows for their separation by fractional crystallization.[1][2]

Once the less soluble diastereomeric salt has crystallized and been isolated, the enantiomerically pure carboxylic acid can be liberated by treatment with a strong acid. Similarly, the more soluble diastereomer can be recovered from the mother liquor and the other enantiomer of the carboxylic acid can be isolated.

Mechanism of Chiral Recognition and Separation

The successful separation of diastereomeric salts is contingent on the differences in their crystal packing and intermolecular interactions. The ionic interaction between the carboxylate and the ammonium ion is the primary force holding the salt together. However, it is the subtle interplay of secondary interactions, such as hydrogen bonding, van der Waals forces, and potentially halogen bonding involving the iodine atom, that dictates the overall crystal lattice energy and, consequently, the solubility of each diastereomer.

The specific stereochemical arrangement of the substituents around the chiral centers of the acid and the amine in each diastereomer leads to a unique three-dimensional structure. This structural uniqueness results in a different "fit" within the crystal lattice, leading to one diastereomer being more thermodynamically stable in the crystalline state and thus less soluble.

Figure 1: Workflow for the resolution of a racemic carboxylic acid using (1R)-1-(4-iodophenyl)ethanamine.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the resolution of a racemic carboxylic acid using (1R)-1-(4-iodophenyl)ethanamine. Optimization of solvent, temperature, and stoichiometry will likely be necessary for specific carboxylic acids.

Materials and Reagents:

-

Racemic carboxylic acid

-

(1R)-1-(4-iodophenyl)ethanamine

-

An appropriate solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)

-

Hydrochloric acid (e.g., 2 M HCl)

-

Sodium hydroxide (e.g., 2 M NaOH)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, filtration apparatus, separatory funnel, rotary evaporator)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent at an elevated temperature to ensure complete dissolution. The choice of solvent is critical and often requires screening.

-

In a separate flask, dissolve (1R)-1-(4-iodophenyl)ethanamine (0.5-1.0 equivalent) in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.

-

Slowly add the solution of the resolving agent to the solution of the racemic acid with continuous stirring.

-

Observe for the formation of a precipitate. If no precipitate forms immediately, allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt, if available, can be beneficial.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Once crystallization is complete, collect the solid precipitate by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum.

-

-

Recrystallization for Enantiomeric Enrichment (Optional but Recommended):

-

To enhance the diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of the same or a different solvent system.

-

Dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly to induce recrystallization.

-

Collect the purified crystals by vacuum filtration and dry. The diastereomeric excess should be monitored at this stage by a suitable analytical technique (e.g., chiral HPLC or NMR spectroscopy).

-

-

Liberation of the Enantiomerically Pure Carboxylic Acid:

-

Suspend the diastereomerically pure salt in a biphasic system of water and an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Acidify the aqueous layer with a strong acid (e.g., 2 M HCl) to a pH of approximately 1-2. This will protonate the carboxylate and break the salt.

-

Separate the organic layer, which now contains the free carboxylic acid.

-

Extract the aqueous layer with additional portions of the organic solvent to ensure complete recovery of the acid.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the previous step contains the protonated (1R)-1-(4-iodophenyl)ethanamine.

-

Basify the aqueous layer with a strong base (e.g., 2 M NaOH) to a pH of approximately 12-13.

-

Extract the liberated free amine with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to recover the resolving agent for potential reuse.

-

Key Parameters for Optimization

The success of a diastereomeric salt resolution is highly dependent on several experimental parameters that must be carefully optimized for each specific substrate.

| Parameter | Rationale and Considerations |

| Solvent System | The choice of solvent is the most critical factor influencing the solubility difference between the diastereomeric salts. A systematic screening of various solvents (alcohols, ketones, esters, ethers, and their mixtures) is essential. The ideal solvent will exhibit a large solubility difference between the two diastereomers at a given temperature. |

| Temperature Profile | The temperature at which crystallization occurs affects the rate of crystal growth and the final diastereomeric purity. A slow cooling profile generally leads to larger, more well-defined crystals with higher purity. |

| Stoichiometry | While a 1:1 molar ratio of racemic acid to resolving agent is common, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the first crop of crystals. |

| Concentration | The concentration of the reactants in the solvent affects the supersaturation level and the rate of crystallization. A balance must be struck to ensure a good yield without compromising purity. |

| Seeding | Introducing a small seed crystal of the desired diastereomer can promote selective crystallization and prevent the spontaneous nucleation of the more soluble diastereomer. |

Applications in Drug Development

The resolution of chiral carboxylic acids is a crucial step in the synthesis of numerous pharmaceutical agents. Many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are chiral carboxylic acids where the (S)-enantiomer is responsible for the therapeutic activity.[3] While (1R)-1-(4-iodophenyl)ethanamine is a specific resolving agent, the general methodology is widely applicable to the synthesis of single-enantiomer drugs, leading to improved therapeutic indices and reduced side effects.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No crystallization occurs | - The diastereomeric salts are too soluble in the chosen solvent.- The concentration is too low. | - Try a less polar solvent or a mixture of solvents.- Concentrate the solution.- Cool the solution to a lower temperature.- Attempt to obtain a seed crystal by slow evaporation of a small aliquot. |

| Both diastereomers co-precipitate | - The solubility difference between the diastereomers is small in the chosen solvent.- The solution was cooled too rapidly. | - Screen for a more selective solvent system.- Employ a slower cooling rate.- Perform multiple recrystallizations. |

| Low yield of the desired enantiomer | - The desired diastereomeric salt has significant solubility in the mother liquor. | - Optimize the crystallization temperature and solvent volume.- Recover the desired enantiomer from the mother liquor after isolating the other enantiomer. |

| Low enantiomeric excess (e.e.) | - Incomplete separation of the diastereomers.- Racemization of the carboxylic acid or resolving agent during the process. | - Perform additional recrystallizations of the diastereomeric salt.- Ensure that the reaction conditions (e.g., temperature, pH) do not induce racemization. |

Conclusion

The resolution of racemic carboxylic acids via diastereomeric salt formation with (1R)-1-(4-iodophenyl)ethanamine is a powerful and practical method for obtaining enantiomerically pure compounds. The success of this technique hinges on the careful selection of experimental conditions, particularly the solvent system, to maximize the solubility difference between the diastereomeric salts. The protocol and optimization strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to effectively utilize this valuable chiral resolving agent in their synthetic endeavors.

References

-

Elhenawy, A. A., Al-Harbi, L. M., Moustafa, G. O., El-Gazzar, M. A., Abdel-Rahman, R. F., & Salim, A. E. (2019). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. Dove Medical Press. [Link]

- Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).

-

Senpai Learn. (2016, April 16). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen [Video]. YouTube. [Link]

-

The Retort. (2012, October 8). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. [Link]

-

Tóth, G., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. PubMed Central. [Link]

-

Libretexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

-

Wikipedia. (2023, November 29). Chiral resolution. [Link]

Sources

Application Notes and Protocols for the Removal of Chiral Auxiliaries in Asymmetric Synthesis

Introduction: The Strategic Role and Eventual Departure of Chiral Auxiliaries

In the intricate world of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and natural product development. Chiral auxiliaries are powerful tools in this endeavor, acting as transient stereodirecting groups that are covalently attached to a prochiral substrate.[1] By imparting their own chirality, they guide the formation of a new stereocenter with a high degree of diastereoselectivity.[2] The journey with a chiral auxiliary, however, is a temporary one. Once its stereodirecting role is fulfilled, the auxiliary must be cleanly and efficiently removed to unveil the desired enantiomerically enriched product.[1] This final step, the cleavage of the chiral auxiliary, is as critical as its initial strategic attachment. An ideal cleavage protocol should proceed without racemization of the newly formed stereocenter, be high-yielding, and allow for the recovery and recycling of the often-valuable auxiliary.[3]

This comprehensive guide provides detailed application notes and protocols for the removal of some of the most widely used chiral auxiliaries in modern organic synthesis. We will delve into the mechanistic underpinnings of these cleavage reactions, offering not just a set of instructions, but a deeper understanding of the causality behind the experimental choices. This knowledge is crucial for troubleshooting and adapting these procedures to new substrates and research challenges.

Core Principles of Chiral Auxiliary Removal

The successful removal of a chiral auxiliary hinges on the selective cleavage of the bond connecting it to the product molecule, while leaving all other functionalities intact. The choice of cleavage method is dictated by the nature of the linkage between the auxiliary and the substrate, which is most commonly an amide or an ester bond. The primary strategies for auxiliary removal can be broadly categorized as:

-

Hydrolytic Cleavage: This involves the use of acidic or basic conditions to hydrolyze the connecting bond. The choice between acid and base is critical to avoid epimerization of the stereogenic center.

-

Reductive Cleavage: This method employs reducing agents to cleave the auxiliary-substrate bond, often yielding an alcohol or an amine product.

-

Transesterification/Transamidation: These methods involve the exchange of the chiral auxiliary with a simpler alcohol or amine, directly yielding an ester or amide product.

-

Other Methods: A variety of other specialized cleavage methods exist, including oxidative and photochemical techniques, tailored to specific auxiliaries and substrates.

The selection of the optimal cleavage strategy requires careful consideration of the stability of the desired product and the chiral auxiliary to the reaction conditions.

Evans' Oxazolidinone Auxiliaries: A Workhorse in Asymmetric Synthesis

The oxazolidinone-based chiral auxiliaries, pioneered by David A. Evans, are among the most reliable and widely used tools for asymmetric alkylation, aldol, and Michael reactions. Their rigid structure and predictable stereodirecting ability have made them indispensable in the synthesis of complex molecules.

Overview of Evans' Auxiliaries

Evans' auxiliaries are typically derived from readily available amino alcohols, such as L-valinol or L-phenylalaninol. The substrate is acylated to the nitrogen of the oxazolidinone ring, and subsequent enolization and reaction with an electrophile proceed with high diastereoselectivity, dictated by the steric hindrance of the substituent on the oxazolidinone ring.

Protocols for the Removal of Evans' Oxazolidinone Auxiliaries

The most common methods for the removal of Evans' auxiliaries are hydrolytic and reductive cleavage.

1. Hydrolytic Cleavage with Lithium Hydroperoxide (LiOH/H₂O₂)

This is the most frequently employed method for obtaining the corresponding carboxylic acid. The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl group over the endocyclic carbamate carbonyl.[4]

-

Mechanism and Rationale: The reaction proceeds via the formation of a tetrahedral intermediate at the acyl carbonyl. The choice of lithium hydroperoxide is crucial; hydroxide alone can lead to cleavage of the endocyclic carbamate, resulting in the undesired opening of the oxazolidinone ring.[5] The initially formed peroxyacid is then reduced in situ to the carboxylic acid during the workup with a reducing agent like sodium sulfite.[4]

-

Detailed Protocol:

-

Dissolve the N-acyl oxazolidinone substrate in a mixture of tetrahydrofuran (THF) and water (typically 3:1 to 4:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add a freshly prepared aqueous solution of lithium hydroxide (LiOH) (typically 2-4 equivalents).

-

Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (typically 4-8 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (typically 1.5 equivalents per equivalent of H₂O₂) and stir for 30 minutes.

-

Remove the THF under reduced pressure.

-

Make the aqueous solution basic (pH > 11) with an aqueous NaOH solution to ensure the carboxylic acid is in its salt form and the auxiliary is neutral.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the chiral auxiliary.

-

Acidify the aqueous layer to a low pH (pH < 2) with a strong acid (e.g., HCl or H₂SO₄).

-

Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the desired carboxylic acid.

-

Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

-

Purify the product by chromatography or crystallization.

-

-

Troubleshooting:

-

Incomplete reaction: Ensure the LiOH and H₂O₂ are fresh and of the correct concentration. The reaction may require longer stirring times for sterically hindered substrates.

-

Low yield of carboxylic acid: Incomplete quenching of the peroxide can lead to product degradation. Ensure sufficient sodium sulfite is used. Inefficient extraction at the final step can also lead to low yields.

-

Contamination with the chiral auxiliary: Inefficient extraction of the auxiliary at the basic pH step. Perform multiple extractions to ensure complete removal.

-

2. Reductive Cleavage to Primary Alcohols

Reductive cleavage of the N-acyl oxazolidinone provides direct access to the corresponding primary alcohol.

-

Mechanism and Rationale: Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄), attack the acyl carbonyl, leading to the formation of the primary alcohol and the recovered chiral auxiliary.

-

Detailed Protocol (using LiAlH₄):

-

Dissolve the N-acyl oxazolidinone in an anhydrous ether solvent, such as diethyl ether or THF, under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C.

-

Slowly add a solution of LiAlH₄ in THF or a suspension of LiAlH₄ in diethyl ether (typically 2-3 equivalents).

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the precipitate and wash thoroughly with an organic solvent (e.g., ethyl acetate).

-

The filtrate contains the desired primary alcohol and the recovered chiral auxiliary.

-

Separate the product from the auxiliary by column chromatography.

-

-

Troubleshooting:

-

Formation of byproducts: Over-reduction can sometimes occur. Careful control of the stoichiometry of the reducing agent and reaction temperature is important.

-

Difficult separation of product and auxiliary: Both the product and the auxiliary are alcohols, which can make chromatographic separation challenging. Careful selection of the eluent system is necessary.

-

Workflow for Evans' Auxiliary Removal

Caption: Workflow for the removal of Evans' oxazolidinone chiral auxiliaries.

Summary of Cleavage Methods for Evans' Auxiliaries

| Cleavage Method | Reagents | Product | Typical Yield | Typical e.e. | Key Considerations |

| Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid | 80-95% | >99% | Mild conditions, good for sensitive substrates. Requires careful workup to separate product and auxiliary. |

| Reductive | LiAlH₄, LiBH₄ | Primary Alcohol | 75-90% | >99% | Provides direct access to alcohols. Separation of product and auxiliary can be challenging. |

| Transesterification | MeONa/MeOH | Methyl Ester | 70-90% | >99% | Useful for direct conversion to esters. Risk of epimerization under strongly basic conditions. |

Myers' Pseudoephedrine Auxiliary: Versatility in Asymmetric Alkylation

The pseudoephedrine-based chiral auxiliary, developed by Andrew G. Myers, offers a practical and highly effective method for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[6] A key advantage of this auxiliary is that both enantiomers of pseudoephedrine are readily available and relatively inexpensive.

Overview of Myers' Auxiliary

The chiral auxiliary is derived from either (1R,2R)-(+)- or (1S,2S)-(-)-pseudoephedrine, which is acylated to form a tertiary amide. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a conformationally rigid lithium chelated (Z)-enolate, which then reacts with electrophiles with high diastereoselectivity.[7]

Protocols for the Removal of Myers' Pseudoephedrine Auxiliary

The cleavage of the pseudoephedrine amide can be achieved under both acidic and basic conditions to afford the corresponding carboxylic acid. Reductive cleavage can also be employed to obtain the primary alcohol.

1. Acidic Hydrolysis

This method is suitable for substrates that are not prone to racemization under acidic conditions.

-

Mechanism and Rationale: The acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack of water. The reaction is typically driven to completion by using a large excess of acid and heating.

-

Detailed Protocol:

-

Dissolve the alkylated pseudoephedrine amide in a mixture of a protic solvent (e.g., isopropanol or water) and a strong acid (e.g., sulfuric acid or hydrochloric acid). A typical ratio is 9:1 isopropanol:concentrated H₂SO₄.

-

Heat the reaction mixture at reflux for 4-24 hours, monitoring the progress by TLC.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Make the solution basic (pH > 11) with a strong base (e.g., NaOH) to deprotonate the carboxylic acid and neutralize the pseudoephedrine.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove the pseudoephedrine auxiliary.

-

Acidify the aqueous layer to pH < 2 with a strong acid (e.g., HCl).

-

Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid.

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product as needed.

-

-

Troubleshooting:

-

Epimerization: For substrates with a stereocenter prone to enolization, acidic conditions can lead to racemization. In such cases, basic hydrolysis is preferred.

-

Incomplete hydrolysis: The amide bond can be quite stable. Ensure sufficient reaction time and temperature.

-

2. Basic Hydrolysis

Basic hydrolysis is a milder alternative to acidic cleavage and is preferred for substrates that are sensitive to acid.

-

Mechanism and Rationale: The reaction involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl.

-

Detailed Protocol:

-

Dissolve the alkylated pseudoephedrine amide in a mixture of water, methanol, and tert-butyl alcohol (typically 2:1:1 v/v/v).

-

Add a significant excess of a strong base, such as sodium hydroxide (NaOH) (5-8 equivalents).

-

Heat the mixture at reflux for 12-48 hours.

-

Follow the same workup procedure as described for the acidic hydrolysis (steps 3-9) to isolate the carboxylic acid and recover the auxiliary.

-

-

Troubleshooting:

-

Slow reaction: Basic hydrolysis can be slower than acidic hydrolysis. Longer reaction times are often necessary.

-

Saponification of ester functionalities: If the substrate contains other ester groups, they may also be hydrolyzed under these conditions.

-

Workflow for Myers' Auxiliary Removal

Caption: Workflow for the hydrolytic removal of Myers' pseudoephedrine chiral auxiliary.

Summary of Cleavage Methods for Myers' Auxiliary

| Cleavage Method | Reagents | Product | Typical Yield | Typical e.e. | Key Considerations |

| Acidic Hydrolysis | H₂SO₄ or HCl | Carboxylic Acid | 85-95% | >98% | Generally faster but can cause epimerization in sensitive substrates. |

| Basic Hydrolysis | NaOH | Carboxylic Acid | 80-90% | >98% | Milder conditions, suitable for acid-sensitive substrates. Can be slower. |

| Reductive Cleavage | LiAlH₄ | Primary Alcohol | 70-85% | >98% | Provides direct access to alcohols. Requires anhydrous conditions. |

Oppolzer's Sultam Auxiliary: A Rigid Scaffold for Asymmetric Transformations

Oppolzer's camphorsultam is a highly effective chiral auxiliary, particularly for asymmetric Diels-Alder reactions, conjugate additions, and alkylations.[8] Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity.

Overview of Oppolzer's Sultam

The sultam auxiliary is derived from camphor, and both enantiomers are commercially available. The substrate is attached to the nitrogen atom of the sultam via an amide bond. The stereochemical outcome of subsequent reactions is controlled by the bulky camphor skeleton, which effectively blocks one face of the enolate or dienophile.

Protocols for the Removal of Oppolzer's Sultam Auxiliary

Similar to other amide-based auxiliaries, Oppolzer's sultam can be removed by hydrolysis or reduction.

1. Hydrolytic Cleavage

Hydrolysis of the N-acyl sultam provides the corresponding carboxylic acid.

-

Mechanism and Rationale: The mechanism is analogous to the hydrolysis of other amides, involving nucleophilic attack of hydroxide on the carbonyl carbon.

-

Detailed Protocol:

-

Dissolve the N-acyl sultam in a mixture of THF and water.

-

Add an excess of LiOH (typically 10 equivalents).

-

Heat the reaction mixture at reflux for 6-24 hours.

-

Cool the reaction to room temperature and remove the THF under reduced pressure.

-

Dilute with water and extract with an organic solvent (e.g., dichloromethane) to recover the chiral sultam auxiliary.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to pH < 2.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid.

-

Dry, filter, and concentrate the organic extracts.

-

Purify the product as necessary.

-

-

Troubleshooting:

-

Incomplete reaction: The N-acyl sultam can be sterically hindered. Ensure a sufficient excess of base and adequate reaction time and temperature.

-

2. Reductive Cleavage

Reductive cleavage affords the corresponding primary alcohol.

-

Detailed Protocol (using LiAlH₄):

-

Follow the general procedure for the reductive cleavage of Evans' auxiliaries described earlier.

-

The separation of the resulting primary alcohol from the recovered sultam is typically achieved by column chromatography.

-

Workflow for Oppolzer's Sultam Auxiliary Removal

Caption: Workflow for the removal of Oppolzer's sultam chiral auxiliary.

Summary of Cleavage Methods for Oppolzer's Sultam

| Cleavage Method | Reagents | Product | Typical Yield | Typical e.e. | Key Considerations |

| Hydrolytic | LiOH | Carboxylic Acid | 80-95% | >98% | Generally reliable, but may require forcing conditions for hindered substrates. |

| Reductive | LiAlH₄ | Primary Alcohol | 75-90% | >98% | Effective for obtaining alcohols directly. |

Post-Cleavage Workup and Purification: Isolating the Prize

The successful cleavage of the chiral auxiliary is only half the battle. The subsequent workup and purification are critical for isolating the enantiomerically enriched product in high purity and for recovering the valuable chiral auxiliary for reuse.

Separation of Product and Auxiliary

The strategy for separating the product from the cleaved auxiliary depends on the physical and chemical properties of the two compounds.

-